molecular formula C17H19N3O2S B2961991 N-isopropyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-68-0

N-isopropyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2961991
CAS RN: 852134-68-0
M. Wt: 329.42
InChI Key: SKLRQEFLTPRXIV-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities . They are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, which are influenced by the substituents on the thiazole ring . For example, 2-Phenylthiazol-4-ethylamines share the same structural features, apart from the relative position of the 1-adamantyl core and the addition of a fluoro-substituent .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has highlighted the potential of such compounds as anti-inflammatory and analgesic agents. This research avenue explores the synthesis of compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, showcasing the relevance of heterocyclic compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity

The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been undertaken to evaluate their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This line of research indicates the potential of these compounds in cancer therapy, demonstrating the ongoing interest in the synthesis of novel compounds for antiproliferative applications (Hassan, Hafez, & Osman, 2014).

Antioxidative Potential

Studies have also focused on the synthesis of benzimidazole/benzothiazole-2-carboxamides with varying substituents to evaluate their antioxidative capacity. This research is particularly relevant in developing compounds with potential antiproliferative activity and antioxidant properties, highlighting the multifaceted applications of such heterocyclic compounds in medicinal chemistry (Cindrić et al., 2019).

Antidiabetic Screening

Furthermore, novel dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, illustrating the scope of research into heterocyclic compounds for therapeutic applications beyond their initial conception. This area of study emphasizes the importance of such compounds in addressing a wide range of diseases, including diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Fungicide Activity

Lastly, the synthesis of 2,3-dihydroimidazo[2,1-b]thiazole-5-carboxamides and their evaluation as fungicides demonstrate the compound's potential application in agriculture, showcasing the versatility of heterocyclic compounds in various scientific and practical fields (Andreani, Rambaldi, & Locatelli, 1995).

Future Directions

The development of new thiazole derivatives with improved biological activities and lesser side effects continues to be an active area of research . Future directions may include the design and synthesis of novel thiazole derivatives, evaluation of their biological activities, and investigation of their mechanisms of action.

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10(2)18-16(21)15-11(3)20-9-14(19-17(20)23-15)12-5-7-13(22-4)8-6-12/h5-10H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLRQEFLTPRXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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